Clavaminic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
(2S,3Z,5S)-3-(2-aminoethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c9-2-1-4-7(8(12)13)10-5(11)3-6(10)14-4/h1,6-7H,2-3,9H2,(H,12,13)/b4-1-/t6-,7-/m0/s1 |
InChI Key |
GQHALSXZONOXGJ-WHJCQOFKSA-N |
SMILES |
C1C2N(C1=O)C(C(=CCN)O2)C(=O)O |
Isomeric SMILES |
C1[C@H]2N(C1=O)[C@@H](/C(=C/CN)/O2)C(=O)O |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCN)O2)C(=O)O |
Origin of Product |
United States |
Significance of Clavaminic Acid As a Biosynthetic Precursor
Clavaminic acid is most recognized for its role as the direct precursor to clavulanic acid, a potent inhibitor of β-lactamase enzymes. drugbank.com The biosynthetic pathway to this compound begins with the condensation of L-arginine and glyceraldehyde-3-phosphate. mdpi.comencyclopedia.pub A series of enzymatic reactions, including those catalyzed by β-lactam synthetase (BLS) and the multifunctional this compound synthase (CAS), transform these primary metabolites into the monocyclic intermediate prothis compound and subsequently into the bicyclic this compound. nih.govresearchgate.netrsc.org
The formation of (3S, 5S)-clavaminic acid represents a major bifurcation point in the pathway. mdpi.comencyclopedia.pub From this juncture, the metabolic flow can proceed down one of two major branches:
The Clavulanic Acid Branch: This path leads to the formation of clavulanic acid, which possesses a (3R, 5R) stereochemistry. This conversion from this compound requires a critical inversion of stereochemistry at two centers, a process that is still under intense investigation but is thought to involve intermediates like N-glycyl-clavaminic acid and clavulanate-9-aldehyde. mdpi.com The final step is the reduction of clavulanate-9-aldehyde by clavulanate dehydrogenase. mdpi.com This stereochemical inversion is essential for the β-lactamase inhibitory activity of clavulanic acid. nih.govoup.com
The 5S Clavams Branch: Alternatively, this compound can be channeled into the synthesis of other clavam metabolites, collectively known as 5S clavams. mdpi.comencyclopedia.pub In this branch, the (3S, 5S) stereochemistry of this compound is retained. mdpi.comencyclopedia.pub These compounds lack the β-lactamase inhibitory properties of clavulanic acid but exhibit other biological activities, such as antibacterial or antifungal effects. oup.comnih.gov
The existence of this branch point has been conclusively demonstrated through genetic and biochemical studies. Mutants unable to produce this compound fail to produce either clavulanic acid or any other clavam metabolites. nih.govasm.org This solidifies the position of this compound as the final common intermediate shared between these two divergent sub-pathways. nih.govacs.org
Contextualization Within the Clavam Metabolite Family
Clavaminic acid is a central member of the clavam metabolite family, a group of compounds produced primarily by the filamentous bacterium Streptomyces clavuligerus. mdpi.comnih.gov All clavam metabolites are characterized by an oxazolidine (B1195125) ring fused to a β-lactam ring, an oxygen-containing bicyclic core that distinguishes them from sulfur-containing β-lactams like penicillins and cephalosporins. nih.govasm.org
The family is broadly divided into two main categories based on their stereochemistry, which dictates their biological function:
(3R, 5R) Clavams: The principal member of this group is clavulanic acid. Its specific 3R, 5R configuration is believed to be indispensable for its ability to inhibit β-lactamase enzymes. oup.com
(3S, 5S) Clavams: This diverse subgroup retains the original stereochemistry of their precursor, this compound. nih.govoup.com They lack the C-3 carboxyl group found in clavulanic acid and feature various side-chain modifications at the C-2 position. oup.com Examples of 5S clavams include:
Clavam-2-carboxylic acid nih.govasm.org
2-Hydroxymethylclavam nih.govasm.org
2-Formyloxymethylclavam asm.org
The biosynthesis of these different 5S clavams from the common this compound pool involves a series of specific enzymatic modifications, highlighting the metabolic versatility of S. clavuligerus. asm.orgcaister.com Genetic studies have shown that the genes responsible for producing the 5S clavams are clustered together, separate from some of the genes specific to the later steps of clavulanic acid synthesis, further supporting the model of this compound as the crucial branching point. nih.govnih.gov
| Metabolite | Stereochemistry | Key Feature/Activity | Reference |
|---|---|---|---|
| Clavulanic Acid | (3R, 5R) | Potent β-lactamase inhibitor | nih.govoup.com |
| Clavam-2-carboxylic acid | (3S, 5S) | Lacks β-lactamase inhibitory activity | nih.govasm.org |
| 2-Hydroxymethylclavam | (3S, 5S) | Lacks β-lactamase inhibitory activity | nih.govasm.org |
| Alanylclavam | (3S, 5S) | Lacks β-lactamase inhibitory activity | mdpi.comasm.org |
| 2-Formyloxymethylclavam | (3S, 5S) | Lacks β-lactamase inhibitory activity | asm.org |
Historical Overview of Clavaminic Acid Research Milestones
Precursor Utilization and Early Biosynthetic Steps for this compound
The initial phase of this compound biosynthesis involves the condensation of precursors from primary metabolism and a series of enzymatic modifications to construct the foundational monocyclic β-lactam ring.
The biosynthesis of clavulanic acid commences with the condensation of two primary metabolites: D-glyceraldehyde 3-phosphate (G3P), an intermediate of glycolysis, and the amino acid L-arginine. nih.govasm.org This crucial carbon-nitrogen bond formation is catalyzed by the enzyme N2-(2-carboxyethyl)arginine synthase (CEAS). nih.govmdpi.com The reaction is dependent on thiamine (B1217682) diphosphate (B83284) (ThDP) and results in the formation of a β-amino acid, N2-(2-carboxyethyl)arginine (CEA). nih.govebi.ac.uk The CEAS enzyme itself is a tetramer, composed of a dimer of two more tightly associated dimers. nih.gov
The product of the initial condensation, N2-(2-carboxyethyl)-L-arginine (CEA), is the first committed intermediate in the clavam pathway. mdpi.comnih.gov The formation of CEA is a key initiating step, catalyzed by CEA synthetase (CEAS), which is encoded by the ceaS gene. asm.orguniprot.org In Streptomyces clavuligerus, the primary producer of clavulanic acid, two homologous genes, ceas1 and ceas2, encode for this enzyme. asm.org This enzymatic step effectively channels primary metabolites into the specialized secondary metabolic pathway of clavam biosynthesis.
Following the formation of N2-(2-carboxyethyl)-arginine, the pathway proceeds through a series of reactions to form the monocyclic β-lactam, prothis compound. The intermediate, N2-(2-carboxyethyl) L-arginine, is converted to deoxyguanidinoprothis compound by the action of β-lactam synthetase (BLS). mdpi.comresearchgate.net This enzyme catalyzes the formation of the four-membered β-lactam ring. caister.com
The pathway continues with the hydroxylation of deoxyguanidinoprothis compound to yield guanidinoprothis compound, a reaction mediated by clavaminate synthase (CAS). mdpi.com Subsequently, the enzyme proclavaminate amidino hydrolase (PAH) catalyzes the hydrolysis of the guanidino group of guanidinoprothis compound to produce prothis compound and urea (B33335). scispace.comnih.gov This step is crucial as it modifies the side chain, rendering the molecule a suitable substrate for the subsequent oxidative cyclization. scispace.com
Table 1: Key Enzymes and Intermediates in the Early Biosynthesis of this compound
| Step | Precursor(s) | Enzyme | Product |
|---|---|---|---|
| 1 | D-glyceraldehyde-3-phosphate, L-Arginine | N2-(2-carboxyethyl)arginine synthase (CEAS) | N2-(2-carboxyethyl)-L-arginine (CEA) |
| 2 | N2-(2-carboxyethyl)-L-arginine | β-lactam synthetase (BLS) | Deoxyguanidinoprothis compound |
| 3 | Deoxyguanidinoprothis compound | Clavaminate synthase (CAS) | Guanidinoprothis compound |
| 4 | Guanidinoprothis compound | Proclavaminate amidino hydrolase (PAH) | Prothis compound |
Conversion of Prothis compound to this compound
The final steps in the formation of this compound involve the transformation of the monocyclic prothis compound into the bicyclic this compound, a reaction series catalyzed by a single, versatile enzyme.
The conversion of prothis compound to this compound is catalyzed by the non-heme iron(II) and 2-oxoglutarate-dependent dioxygenase, clavaminate synthase (CAS). sci-hub.senih.gov This remarkable enzyme carries out three distinct oxidative reactions: hydroxylation, oxidative cyclization, and desaturation. sci-hub.se The conversion of prothis compound to this compound specifically involves two of these activities: oxidative cyclization and desaturation. nih.govnih.gov
The this compound produced through this biosynthetic pathway possesses a specific stereochemistry, designated as the (3S, 5S) configuration. mdpi.commdpi.com This stereochemical arrangement is a hallmark of this compound and the other 5S clavam metabolites that branch off from this point in the pathway. mdpi.comencyclopedia.pub The stereochemistry of this compound is conserved in the synthesis of all 5S clavam compounds. mdpi.com
It is noteworthy that the clinically important β-lactamase inhibitor, clavulanic acid, has the opposite (3R, 5R) stereochemistry. mdpi.comencyclopedia.pub This implies that a stereochemical inversion must occur in the later steps of the clavulanic acid biosynthetic pathway, after the formation of (3S, 5S)-clavaminic acid. mdpi.comnih.gov The formation of N-glycyl-clavaminic acid is believed to be part of this stereochemical inversion process. mdpi.com
Table 2: Enzymatic Conversion of Prothis compound to this compound
| Step | Substrate | Enzyme | Reaction Type | Product | Product Stereochemistry |
|---|---|---|---|---|---|
| 1 | Prothis compound | Clavaminate synthase (CAS) | Oxidative Cyclization | Dihydrothis compound | (3S, 5S) |
| 2 | Dihydrothis compound | Clavaminate synthase (CAS) | Desaturation | This compound | (3S, 5S) |
This compound as a Branch Point in Clavam Biosynthesis
The formation of (3S, 5S)-clavaminic acid represents a critical juncture in the clavam biosynthetic pathway. encyclopedia.pubmdpi.com At this point, the metabolic flux diverges into two distinct branches: one leading to the production of clavulanic acid and the other to a family of related compounds known as 5S-clavams. encyclopedia.pubmdpi.commdpi.com This bifurcation is a key feature of clavam metabolism in Streptomyces clavuligerus. encyclopedia.pubnih.gov
Divergence to Clavulanic Acid Branch
The conversion of this compound to clavulanic acid is a complex process that involves a critical stereochemical inversion. encyclopedia.pubnih.gov While this compound possesses a (3S, 5S) configuration, the biologically active clavulanic acid has a (3R, 5R) stereochemistry. encyclopedia.pub This inversion is a hallmark of the clavulanic acid-specific branch of the pathway. nih.gov The initial steps leading from the primary metabolites L-arginine and glyceraldehyde-3-phosphate to this compound are considered the "early steps" of the pathway. encyclopedia.pubmdpi.com The subsequent reactions that transform this compound into clavulanic acid constitute the "late steps". encyclopedia.pubmdpi.com The precise sequence of events and all the enzymes involved in this stereochemical inversion are still under investigation, though it is understood to proceed through several intermediates. nih.govresearchgate.net
Late Biosynthetic Steps Involving this compound Intermediates
The late stages of clavulanic acid biosynthesis, commencing from this compound, are characterized by a series of enzymatic transformations that ultimately yield the final active compound. These steps are crucial for the establishment of the correct stereochemistry and functional groups required for β-lactamase inhibition.
Formation of N-Glycyl-Clavaminic Acid
A key step in the conversion of this compound to clavulanic acid is the formation of N-glycyl-clavaminic acid. nih.govresearchgate.net This reaction is catalyzed by the enzyme N-glycyl-clavaminic acid synthetase, encoded by the orf17 gene, in an ATP-dependent manner. nih.govresearchgate.net The specificity of this enzyme for this compound and glycine (B1666218) suggests that N-glycyl-clavaminic acid is a committed intermediate in the clavulanic acid branch of the pathway. nih.gov The accumulation of N-glycyl-clavaminic acid and its acetylated form, N-acetyl-glycyl-clavaminic acid, in mutants with disruptions in later pathway genes further supports its role as an intermediate. nih.govresearchgate.net
Proposed Stereochemical Inversion from (3S, 5S)-Clavaminic Acid to (3R, 5R)-Clavulanic Acid
The inversion of stereochemistry from (3S, 5S)-clavaminic acid to (3R, 5R)-clavulanic acid is a critical and complex transformation. encyclopedia.pubnih.gov It is proposed that this inversion occurs via the intermediate N-glycyl-clavaminic acid, which then undergoes further modifications to form clavulanate-9-aldehyde with the correct (3R, 5R) configuration. encyclopedia.pubmdpi.comresearchgate.net While the complete sequence of reactions and the enzymes responsible for this double epimerization are not yet fully elucidated, it is a crucial step that distinguishes the biosynthesis of clavulanic acid from that of the 5S-clavam metabolites. researchgate.netslu.senih.gov The final step in the pathway is the reduction of clavulanate-9-aldehyde to clavulanic acid, a reaction catalyzed by clavulanate dehydrogenase. mdpi.com
Identification and Characterization of Core Biosynthetic Gene Clusters
The primary gene cluster responsible for clavulanic acid biosynthesis is located on the chromosome of S. clavuligerus, adjacent to the cephamycin C gene cluster, forming what is often referred to as a "supercluster". nih.govresearchgate.net This proximity suggests a potential evolutionary and regulatory linkage between the two important β-lactam compounds. The clavulanic acid cluster contains a series of open reading frames (ORFs) that encode the enzymes directly involved in the conversion of primary metabolites into this compound and ultimately clavulanic acid.
Key structural genes within this cluster include:
orf2 (ceaS2) : Encodes N²-(2-carboxyethyl)arginine synthase, which catalyzes the initial condensation of L-arginine and glyceraldehyde-3-phosphate, the first committed step in the pathway. asm.orgportlandpress.com
bls (bls2) : Encodes β-lactam synthetase, responsible for the formation of the β-lactam ring structure. asm.orgasm.org
pah (pah2) : Encodes proclavaminate amidinohydrolase, which is involved in a subsequent step of the pathway. asm.orgasm.org
cas2 : Encodes clavaminate synthase 2, a crucial enzyme that catalyzes multiple oxidative reactions in the pathway leading to this compound. asm.orgasm.org
Disruption of these core genes has been shown to abolish or significantly reduce clavulanic acid production, confirming their essential role in the biosynthetic pathway. asm.orgnih.gov For instance, mutants with disruptions in orf2, bls, pah, or cas2 were found to be deficient in clavulanic acid production when grown on certain media. asm.orgnih.gov
Table 1: Core Genes of the S. clavuligerus this compound Biosynthesis Cluster
| Gene | Encoded Protein | Function in this compound Biosynthesis |
| orf2 (ceaS2) | N²-(2-carboxyethyl)arginine synthase | Catalyzes the initial condensation of L-arginine and glyceraldehyde-3-phosphate. asm.orgportlandpress.com |
| bls2 | β-Lactam synthetase | Forms the characteristic β-lactam ring. asm.orgasm.org |
| pah2 | Proclavaminate amidinohydrolase | Catalyzes a key step in the formation of the bicyclic core. asm.orgasm.org |
| cas2 | Clavaminate synthase 2 | A versatile oxidase that performs several steps leading to this compound. asm.orgasm.org |
A remarkable feature of the genetic organization for clavam metabolite biosynthesis in S. clavuligerus is the presence of paralogous genes. nih.govasm.org These are sets of genes that have arisen by duplication and have diverged in sequence and sometimes in function. It has been discovered that for the early steps of the clavulanic acid pathway, which are shared with the biosynthesis of other clavam metabolites (known as 5S clavams), there are two sets of paralogous genes. nih.govasm.org
One set of these genes (ceaS2, bls2, pah2) is located in the main clavulanic acid biosynthetic cluster. nih.gov A second set of paralogues (ceaS1, bls1, pah1) is found in a separate "paralogue gene cluster" located elsewhere on the chromosome. nih.govasm.org This cluster is not physically linked to the main clavulanic acid or the cephamycin C clusters. canada.cacdnsciencepub.com
The existence of these paralogues provides a level of metabolic flexibility and complex regulation. For example, the expression of the two sets of genes is differentially regulated depending on the growth medium. nih.govasm.org Mutants with defects in the early genes of the main clavulanic acid cluster can sometimes still produce clavulanic acid when grown in a rich, soy-based medium, indicating that the paralogous genes can compensate for the loss of function. asm.orgnih.gov However, double mutants, where both paralogous copies of a gene are inactivated, are completely blocked in the biosynthesis of all clavam metabolites. asm.org
The paralogue cluster, along with a third unlinked "clavam" gene cluster (which contains cas1, a paralogue of cas2), is also involved in the biosynthesis of the 5S clavams, which differ from clavulanic acid in their stereochemistry. psu.eduasm.org This division of genes across three unlinked clusters for a single family of related metabolites is a highly unusual arrangement in bacteria. cdnsciencepub.com
Functional Genomics and Gene Annotation Relevant to this compound
Beyond the well-characterized core enzymes, the clavulanic acid gene cluster contains numerous other ORFs whose functions have been investigated through gene disruption and sequencing analysis. microbiologyresearch.orgnih.gov The entire cluster is believed to encompass up to 23 ORFs involved in biosynthesis, transport, and regulation. researchgate.net
For example, orf10 (cyp) encodes a cytochrome P450 enzyme, and its disruption leads to a complete loss of clavulanic acid production, suggesting an essential, though not fully elucidated, role in the pathway. microbiologyresearch.orgnih.gov orf14 mutants show a significant decrease in clavulanic acid production. microbiologyresearch.orgnih.gov Further downstream, orf15 and orf16 have also been shown to be essential, as their mutation results in the accumulation of a novel intermediate, N-acetylglycylthis compound, instead of clavulanic acid. asm.orgnih.govnih.gov Many of the newly identified ORFs encode proteins with little similarity to known proteins, making their specific roles in the pathway difficult to predict without further experimental characterization. asm.orgnih.gov
Table 2: Selected ORFs in the Clavulanic Acid Cluster and their Observed Effects on Production
| ORF | Putative Function/Homology | Effect of Disruption on Clavulanic Acid Production |
| orf10 (cyp) | Cytochrome P450 | Abolished production. microbiologyresearch.orgnih.gov |
| orf12 | Putative esterase/β-lactamase-like protein | Essential for production. nih.gov |
| orf14 | Unknown | Significantly lower production. microbiologyresearch.orgnih.gov |
| orf15 | Substrate-binding protein homologue | Abolished production; accumulation of N-acetylglycylthis compound. asm.orgnih.govnih.gov |
| orf16 | Unknown | Abolished production; accumulation of N-acetylglycylthis compound. asm.orgnih.govnih.gov |
The biosynthesis of clavaminic and clavulanic acid is tightly controlled by specific regulatory genes. Two of the most important are claR and ccaR.
claR : This gene is located within the clavulanic acid biosynthetic cluster and encodes a LysR-type transcriptional regulator. oup.comnih.gov ClaR is a pathway-specific regulator that controls the expression of the "late" genes in the pathway, those responsible for the conversion of this compound to clavulanic acid. asm.org Mutants disrupted in claR accumulate this compound but fail to produce clavulanic acid. oup.comasm.org Conversely, increasing the copy number of claR can lead to a significant increase in clavulanic acid production. oup.comasm.org
ccaR : This gene is located in the cephamycin C gene cluster but acts as a broader, pathway-specific activator for both cephamycin C and clavulanic acid biosynthesis. nih.govmdpi.comnih.gov Disruption of ccaR results in the loss of production of both compounds. nih.gov CcaR exerts its influence on clavulanic acid production in part by controlling the expression of claR. nih.govasm.org The expression of claR is significantly reduced in ccaR mutant strains. asm.org Overexpression of ccaR has been shown to increase the production of both cephamycin C and clavulanic acid. mdpi.comnih.govoup.com
These two regulators form a hierarchical cascade, where CcaR acts as a master switch that, among other things, activates the expression of ClaR, which in turn activates the specific genes for the final steps of clavulanic acid formation. oup.commdpi.com
Heterologous Expression Systems for this compound Pathway Genes
Heterologous expression, the process of introducing genes from one organism into another, has been a valuable tool for studying the this compound pathway and for engineering novel production strains. Early studies demonstrated that a 12-kb fragment of S. clavuligerus DNA containing the core biosynthetic genes was sufficient to confer clavulanic acid production upon the heterologous host Streptomyces lividans. nih.gov
More recently, researchers have expressed sets of clavulanic acid biosynthetic genes in other Streptomyces species. For example, the expression of four key structural genes (ceas2, bls2, cas2, and pah2) in Streptomyces venezuelae resulted in the production of several clavulanic acid intermediates, including deoxyguanidinoprothis compound, guanidinoprothis compound, and dihydrothis compound. researchgate.net This demonstrates the feasibility of transplanting parts of the pathway into a different host.
However, the success of heterologous expression is not always straightforward. When the entire S. clavuligerus clavulanic acid cluster was introduced into Streptomyces flavogriseus, a species that possesses its own silent clavulanic acid gene cluster, the resulting production levels were 11- to 14-fold lower than in the native producer. nih.gov This suggests that the genetic background of the host strain, including the availability of precursors and the compatibility of regulatory networks, is crucial for achieving high levels of production. nih.gov These studies are critical for understanding the minimal set of genes required for biosynthesis and for developing optimized industrial production platforms.
Transcriptional Regulation of this compound Biosynthetic Genes
The expression of genes involved in this compound biosynthesis is controlled by a multi-layered regulatory network. At the core of this network are two pathway-specific transcriptional regulators: CcaR and ClaR. nih.gov CcaR, a member of the Streptomyces Antibiotic Regulatory Protein (SARP) family, is encoded by the ccaR gene located within the cephamycin C gene cluster. nih.govmicrobiologyresearch.orgasm.org It functions as a positive regulator, essential for the production of both cephamycin C and clavulanic acid. nih.govasm.orgnih.gov Disruption of the ccaR gene leads to the cessation of both cephamycin and clavulanic acid synthesis. nih.govasm.org CcaR directly activates the transcription of the early genes in the clavulanic acid pathway, which are organized in a polycistronic transcript including ceaS2, bls2, pah2, and cas2. frontiersin.orgresearchgate.netnih.gov Furthermore, CcaR controls the expression of claR, the other key pathway-specific regulator, indicating a cascade of regulation. nih.govfrontiersin.orgresearchgate.net
ClaR is a LysR-type transcriptional regulator encoded by the claR gene, which is situated within the clavulanic acid biosynthetic gene cluster. nih.govnih.govmdpi.com Unlike the broad-acting CcaR, ClaR's regulatory role is confined to the later steps of clavulanic acid biosynthesis. nih.govnih.gov Mutants with a disrupted claR gene are unable to produce clavulanic acid but accumulate the intermediate, this compound. nih.gov This demonstrates that ClaR is responsible for activating the expression of genes involved in the conversion of this compound to clavulanic acid. nih.gov The expression of claR itself is dependent on CcaR, placing it downstream of CcaR in the regulatory hierarchy. nih.govresearchgate.netoup.com
In addition to these pathway-specific regulators, the CagRS two-component system plays a significant pleiotropic role in regulating clavulanic acid metabolism. frontiersin.orgnih.gov This system, encoded by the cagS and cagR genes located adjacent to the clavulanic acid gene cluster, influences clavulanic acid production by controlling the supply of its primary precursors, glyceraldehyde-3-phosphate (G3P) and arginine. frontiersin.orgnih.govmdpi.com The response regulator, CagR, has been shown to directly bind to the promoter regions of genes involved in arginine biosynthesis (argG, argC), as well as genes within the clavulanic acid pathway such as oat1, oat2, ceaS1, and claR. frontiersin.orgnih.gov Deletion of the cagRS system results in decreased production of clavulanic acid, highlighting its importance in coordinating primary metabolism with secondary metabolite biosynthesis. frontiersin.org
Other regulatory proteins also modulate the expression of the this compound biosynthetic genes. The γ-butyrolactone receptor protein, Brp, acts as a negative regulator by inhibiting the expression of ccaR. frontiersin.orgoup.com Conversely, BldG is an upstream regulatory factor that positively influences ccaR expression. frontiersin.orgoup.com An additional layer of control is provided by a sigma factor encoded by orf21, which can bind to the ccaR promoter region and thereby affect clavulanic acid biosynthesis. frontiersin.orgmdpi.com The interplay of these various transcriptional regulators ensures a finely tuned response to nutritional and physiological cues, allowing the organism to efficiently manage its resources for the production of this compound.
| Regulatory Gene | Protein Type | Regulated Genes/Operons | Mode of Regulation |
| ccaR | SARP-family transcriptional activator | ceaS2-bls2-pah2-cas2 operon, claR, cephamycin C biosynthetic genes | Positive |
| claR | LysR-type transcriptional activator | Late clavulanic acid biosynthetic genes (e.g., oppA1, cad, cyp) | Positive |
| cagRS | Two-component regulatory system | argG, argC, oat1, oat2, ceaS1, claR, G3P metabolism genes | Pleiotropic/Positive |
| brp | γ-butyrolactone receptor protein | ccaR | Negative |
| bldG | Upstream regulatory factor | ccaR | Positive |
| orf21 | Sigma factor | ccaR | Modulatory |
Enzymology of Clavaminic Acid Formation and Transformation
Enzymatic Catalysis in Early Steps
The initial phase of clavaminic acid biosynthesis transforms simple metabolic precursors into the monocyclic β-lactam, prothis compound. This is accomplished through the sequential action of three key enzymes: N2-(2-carboxyethyl)-L-arginine Synthase (CEAS), β-Lactam Synthetase (BLS), and Proclavaminate Amidinohydrolase (PAH).
N2-(2-carboxyethyl)-L-arginine Synthase (CEAS) Activity
The biosynthetic journey to this compound commences with the condensation of L-arginine and D-glyceraldehyde-3-phosphate. slu.se This crucial carbon-nitrogen bond formation is catalyzed by N2-(2-carboxyethyl)-L-arginine synthase (CEAS). mdpi.comencyclopedia.pub CEAS is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that facilitates the formation of N2-(2-carboxyethyl)-L-arginine (CEA), the first committed intermediate in the pathway. slu.seigem.orguniprot.org The reaction involves the condensation of D-glyceraldehyde-3-phosphate with L-arginine, yielding CEA and phosphate (B84403). uniprot.orgwikipedia.org Structural and mechanistic studies have provided insights into the enzyme's active site and its interaction with substrates, suggesting a mechanism involving the formation of an α,β-unsaturated intermediate. nih.gov In Streptomyces clavuligerus, the primary producer of clavulanic acid, two paralogous genes, ceaS1 and ceaS2, encode for this enzyme. asm.orgasm.org
β-Lactam Synthetase (BLS) Function
Following the synthesis of CEA, the next critical step is the formation of the characteristic four-membered β-lactam ring. This intramolecular cyclization is catalyzed by β-Lactam Synthetase (BLS), an ATP- and Mg2+-dependent enzyme. asm.orgnih.gov BLS acts on N2-(2-carboxyethyl)-L-arginine to produce deoxyguanidinoprothis compound, which contains the monocyclic β-lactam structure. mdpi.comencyclopedia.pubasm.org Interestingly, BLS shares sequence and structural similarities with asparagine synthetases rather than with the isopenicillin N synthase involved in penicillin and cephalosporin (B10832234) biosynthesis, indicating a distinct evolutionary origin for this β-lactam forming enzyme. slu.se Similar to CEAS, S. clavuligerus possesses two paralogous genes for BLS, bls1 and bls2, suggesting a degree of functional redundancy or differential regulation in the early stages of clavam biosynthesis. asm.orgnih.gov
Proclavaminate Amidinohydrolase (PAH) Role
The final enzyme in this early sequence is Proclavaminate Amidinohydrolase (PAH). PAH catalyzes the hydrolysis of the guanidino group from an intermediate to yield prothis compound and urea (B33335). portlandpress.comox.ac.ukwikipedia.org Specifically, after a hydroxylation step on deoxyguanidinoprothis compound by clavaminate synthase, the resulting guanidinoprothis compound is the substrate for PAH. mdpi.comjmb.or.kr PAH is a manganese-dependent hydrolase that shows sequence homology to arginases but is specific for its β-lactam substrate. portlandpress.comox.ac.uk The crystal structure of PAH reveals a di-Mn2+ center in the active site, crucial for the hydrolytic activity. portlandpress.comox.ac.uk The presence of two paralogous pah genes (pah1 and pah2) in S. clavuligerus has also been identified. researchgate.netnih.gov
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) |
| N2-(2-carboxyethyl)-L-arginine Synthase | CEAS | L-arginine, D-glyceraldehyde-3-phosphate | N2-(2-carboxyethyl)-L-arginine, Phosphate | Thiamine diphosphate (ThDP), Mg2+ |
| β-Lactam Synthetase | BLS | N2-(2-carboxyethyl)-L-arginine | Deoxyguanidinoprothis compound | ATP, Mg2+ |
| Proclavaminate Amidinohydrolase | PAH | Guanidinoprothis compound, H₂O | Prothis compound, Urea | Mn2+ |
Clavaminate Synthase (CAS) Mechanism and Substrate Specificity
Clavaminate synthase (CAS) is a remarkable and versatile enzyme that plays a central role in the biosynthesis of this compound, catalyzing three distinct oxidative reactions. sci-hub.seexpasy.org This trifunctional activity highlights the efficiency of this biosynthetic pathway.
Iron(II)/α-Ketoglutarate-Dependent Dioxygenase Chemistry
CAS belongs to the superfamily of non-heme iron(II) and α-ketoglutarate-dependent dioxygenases. sci-hub.seebi.ac.uk These enzymes utilize a ferrous iron cofactor and α-ketoglutarate as a co-substrate to catalyze a variety of oxidative transformations. The general mechanism involves the binding of α-ketoglutarate and the primary substrate to the iron center. Molecular oxygen then coordinates to the iron, leading to the oxidative decarboxylation of α-ketoglutarate to succinate (B1194679) and CO2, and the formation of a highly reactive iron(IV)-oxo (ferryl) intermediate. sci-hub.se This powerful oxidizing species is responsible for the subsequent transformations of the substrate. sci-hub.se In the biosynthesis of clavulanic acid, CAS catalyzes hydroxylation, oxidative cyclization, and desaturation reactions. sci-hub.seresearchgate.net
Oxidative Cyclization and Desaturation by CAS
The first reaction catalyzed by CAS is the hydroxylation of deoxyguanidinoprothis compound to form guanidinoprothis compound. mdpi.comresearchgate.net Following the removal of the guanidino group by PAH to yield prothis compound, CAS then catalyzes two further sequential oxidation reactions. mdpi.comjmb.or.kr The first of these is an oxidative cyclization of prothis compound to form the bicyclic intermediate, dihydrothis compound. mdpi.comjmb.or.kr This is followed by a desaturation step, also catalyzed by CAS, which introduces a double bond to yield the final product of this series of reactions, (3S, 5S)-clavaminic acid. mdpi.comjmb.or.kr The ability of a single enzyme to catalyze these distinct oxidative reactions on structurally related intermediates is a testament to the precise control exerted by the enzyme's active site. sci-hub.se Computational modeling studies have been employed to investigate the intricate mechanism of the oxidative cyclization reaction. sci-hub.senih.gov
| Reaction Step | Substrate | Product | Enzyme | Cofactors/Co-substrates |
| Hydroxylation | Deoxyguanidinoprothis compound | Guanidinoprothis compound | Clavaminate Synthase (CAS) | Fe(II), α-Ketoglutarate, O₂ |
| Oxidative Cyclization | Prothis compound | Dihydrothis compound | Clavaminate Synthase (CAS) | Fe(II), α-Ketoglutarate, O₂ |
| Desaturation | Dihydrothis compound | This compound | Clavaminate Synthase (CAS) | Fe(II), α-Ketoglutarate, O₂ |
Stereochemical Course of Enzymatic Reactions
The biosynthesis of this compound from its precursors involves several enzymatic steps with distinct stereochemical outcomes. The formation of the bicyclic clavam ring system is a critical stage, and studies have elucidated the stereospecificity of the enzymes involved.
Clavaminate synthase (CAS), a key Fe(II)/α-ketoglutarate-dependent oxygenase, catalyzes the oxidative cyclization of prothis compound to this compound. acs.org This process occurs in a two-step sequence involving the formation of dihydrothis compound as an intermediate. encyclopedia.pubresearchgate.netmdpi.com Isotope labeling studies have shown that the oxygen atom incorporated into the oxazolidine (B1195125) ring of dihydrothis compound originates from the C3-hydroxyl group of prothis compound. sci-hub.se
Further investigations using stereospecifically labeled prothis compound have revealed that the oxidative cyclization to form the oxazolidine ring proceeds with retention of configuration at C-4' of the substrate. nih.gov Specifically, the C4'(S)-hydrogen is removed during this cyclization. sci-hub.se The subsequent desaturation of dihydrothis compound to this compound, also catalyzed by CAS, involves the stereospecific removal of the hydrogen from C-4. researchgate.net Incubations with (4R)- and (4S)-[4-²H₁]-prothis compound demonstrated that the deuterium (B1214612) and hydrogen are removed, respectively, indicating a syn-elimination mechanism for this desaturation step. researchgate.net
Substrate Analogue Studies for CAS
To probe the mechanism and substrate specificity of this compound synthase (CAS), various substrate analogues have been synthesized and tested. These studies provide valuable insights into the enzyme's active site and catalytic mechanism.
Incubation of N-α-acetyl-L-ornithine with CAS resulted in the formation of (E)-(2S)-5-amino-2-acetamidopent-3-enoic acid and (2S)-2-acetamido-5-amino-3-hydroxypentanoic acid. researchgate.netrsc.org When N-α-acetyl-L-arginine was used as the substrate, the corresponding hydroxylated product, (2S)-2-acetamido-5-guanidino-3-hydroxypentanoic acid, was isolated. researchgate.netrsc.org These results indicate that CAS can hydroxylate these acetylated amino acids.
Another study investigated the incubation of (2S)-5-amino-(2′-oxoazetidin-1′-yl)pentanoic acid with CAS. The major product was identified as (2S)-5-amino-2-(2′-oxoazetidin-1′-yl)pent-3,4-enoic acid, a desaturated compound, along with a minor amount of prothis compound. ox.ac.uk Interestingly, modifying the amino group to a guanyl group shifted the reactivity of the enzyme from desaturation towards hydroxylation. ox.ac.uk
Structural analogues of prothis compound containing vinyl or ethynyl (B1212043) groups at the C-4' position, or a cyclopropyl (B3062369) group at C-4, were synthesized to act as potential mechanism-based inhibitors. nih.gov However, these compounds did not lead to detectable reactions or inactivation of CAS. nih.gov They did, however, act as mixed competitive/noncompetitive inhibitors with inhibition constants in the range of 2-10 mM. nih.gov
| Substrate Analogue | Enzyme | Products Observed | Reference |
|---|---|---|---|
| N-α-acetyl-L-ornithine | This compound Synthase | (E)-(2S)-5-amino-2-acetamidopent-3-enoic acid, (2S)-2-acetamido-5-amino-3-hydroxypentanoic acid | rsc.org |
| N-α-acetyl-L-arginine | This compound Synthase | (2S)-2-acetamido-5-guanidino-3-hydroxypentanoic acid | rsc.org |
| (2S)-5-amino-(2′-oxoazetidin-1′-yl)pentanoic acid | This compound Synthase | (2S)-5-amino-2-(2′-oxoazetidin-1′-yl)pent-3,4-enoic acid (major), Prothis compound (minor) | ox.ac.uk |
| Prothis compound analogues (vinyl, ethynyl, or cyclopropyl groups) | This compound Synthase | No reaction; mixed competitive/noncompetitive inhibition (Ki = 2-10 mM) | nih.gov |
Enzymes Involved in this compound Diversion and Transformation
This compound stands at a crucial branch point in the biosynthesis of clavam metabolites. encyclopedia.pubmdpi.com From this intermediate, the pathway can diverge to produce either clavulanic acid, which possesses a (3R,5R) stereochemistry, or other 5S-clavam compounds that retain the (3S,5S) configuration of this compound. mdpi.comnih.gov
N-Glycyl-Clavaminic Acid Synthetase Activity (e.g., ORF17)
The conversion of (3S,5S)-clavaminic acid to clavulanic acid requires a stereochemical inversion. nih.gov A key enzyme in this transformation is N-glycyl-clavaminic acid synthetase (GCAS), encoded by the orf17 gene in the clavulanic acid biosynthesis gene cluster. slu.senih.gov This enzyme catalyzes the ATP-dependent ligation of glycine (B1666218) to this compound, forming N-glycyl-clavaminic acid. nih.govresearchgate.net
Biochemical studies have shown that the protein encoded by orf17 is a member of the ATP-grasp fold superfamily. nih.govresearchgate.net It utilizes ATP and glycine to convert this compound to N-glycyl-clavaminic acid. nih.govresearchgate.net This activity is specific, as the enzyme does not convert N-acetyl-glycine and this compound into N-acetyl-glycyl-clavaminic acid. nih.govresearchgate.net The formation of N-glycyl-clavaminic acid is considered a crucial step in the pathway leading to the stereochemical inversion required for clavulanic acid biosynthesis. mdpi.comnih.govmdpi.com
Enzymes Governing Stereochemical Inversion
The transformation of (3S,5S)-clavaminic acid to the (3R,5R) configuration of clavulanic acid is a complex process that is not yet fully elucidated. nih.govnih.gov It is proposed that this inversion occurs via the formation of N-glycyl-clavaminic acid, which then undergoes further enzymatic modifications. mdpi.comnih.govresearchgate.net The final steps are thought to involve the oxidative deamination of this compound and subsequent epimerization at both C-3 and C-5 to yield clavulanate-9-aldehyde, the penultimate intermediate in clavulanic acid biosynthesis. asm.org While the specific enzymes responsible for each step of this stereochemical inversion have not all been definitively identified, the process is essential for the production of biologically active clavulanic acid. nih.gov
Enzymes for Downstream 5S-Clavam Formation
In addition to the pathway leading to clavulanic acid, this compound can be converted into a variety of other clavam metabolites that all share the (3S,5S) stereochemistry. encyclopedia.pubmdpi.com These compounds, such as 2-hydroxymethylclavam, 2-formyloxymethylclavam, clavam-2-carboxylic acid, and alanylclavam, are collectively known as 5S-clavams. mdpi.com The enzymes responsible for the biosynthesis of these specific 5S-clavam metabolites from this compound are not as well characterized as those in the main clavulanic acid pathway. nih.gov However, it is known that the gene cluster responsible for clavam biosynthesis contains genes that are paralogous to those in the clavulanic acid gene cluster, suggesting a shared evolutionary origin and potentially similar enzymatic mechanisms. nih.gov
Enzyme Inhibition Studies Relevant to Biosynthesis Pathways
The study of enzyme inhibitors provides critical information about enzyme mechanisms and can be a powerful tool for metabolic engineering. In the context of this compound biosynthesis, clavaminate synthase (CAS) is a major target for inhibition studies.
As a non-heme Fe(II)/2-oxoglutarate-dependent oxygenase, CAS is susceptible to inhibition by compounds that interfere with the binding of its co-substrates or the catalytic cycle. nih.gov For instance, tricarboxylic acid cycle intermediates such as fumarate, succinate, and oxaloacetate have been shown to be competitive inhibitors of various 2-oxoglutarate-dependent oxygenases and can inhibit CAS. researchgate.net
Metabolic Engineering and Fermentation Science for Clavaminic Acid Pathway Optimization
Strain Improvement Strategies for Clavaminic Acid Precursor Accumulation
Improving the genetic makeup of S. clavuligerus is a primary strategy for increasing the metabolic flux towards clavulanic acid, thereby enhancing the availability of its precursor, this compound. This involves both targeted genetic modifications and broader, non-specific methods to generate superior production strains.
Rational strain design involves the targeted genetic engineering of S. clavuligerus to enhance the expression of beneficial genes and eliminate or reduce the expression of genes that divert metabolic resources to competing pathways. mdpi.com This approach is guided by an understanding of the clavulanic acid biosynthetic pathway and its regulation. ontosight.ai
Key overexpression targets often include the regulatory genes that control the entire biosynthetic gene cluster. The overexpression of pathway-specific positive regulatory genes, such as ccaR and claR, has been shown to significantly boost the production of clavulanic acid. mdpi.comnih.gov For instance, overexpressing ccaR and claR in the mutant strain S. clavuligerus OR increased the clavulanic acid yield by approximately 43% to 5.66 g/L. researchgate.net Similarly, overexpressing the clavaminate synthase gene (cas1 or cas2), a crucial enzyme in the pathway, has led to substantial increases in yield. nih.govmdpi.com Overexpression of N2-(2-carboxyethyl)-arginine synthase (CEAS), which catalyzes an early step in the pathway, is another effective strategy to increase carbon flux towards clavulanic acid synthesis. japsonline.com
Conversely, gene deletion strategies focus on eliminating pathways that compete for essential precursors. The biosynthesis of clavulanic acid begins with the condensation of L-arginine (a C-5 precursor) and D-glyceraldehyde-3-phosphate (G3P, a C-3 precursor). asm.orgnih.gov A significant competing pathway is glycolysis. By disrupting the gap1 gene, which encodes a glyceraldehyde-3-phosphate dehydrogenase (GAPDH), metabolic flux can be redirected from glycolysis towards the clavulanic acid pathway. nih.gov This single gene deletion resulted in a doubling of clavulanic acid production, and the effect was further enhanced by supplementing the culture with arginine. nih.gov Another approach is the disruption of pathways leading to other secondary metabolites, such as cephamycin C, which can redirect metabolic resources toward clavulanic acid production. mdpi.com
Table 1: Examples of Rational Genetic Modifications in S. clavuligerus to Enhance Clavulanic Acid Production
| Gene Target(s) | Modification Strategy | Rationale | Reported Outcome | Reference(s) |
|---|---|---|---|---|
gap1 |
Gene Deletion | Redirect precursor (G3P) flux from glycolysis to CA pathway. | Doubled clavulanic acid production. | mdpi.comnih.gov |
ccaR and claR |
Overexpression | Upregulate positive regulatory genes of the CA pathway. | ~43% increase in CA yield (up to 5.66 g/L). | mdpi.comnih.govresearchgate.net |
cas1 |
Overexpression | Increase the activity of clavaminate synthase 1. | ~25% increase in CA production (up to 4.95 g/L). | nih.govresearchgate.net |
cas2, claR, ccaR |
Independent Overexpression | Upregulate key biosynthetic and regulatory genes. | Overexpression of ccaR led to a 25.9-fold increase in CA production. |
nih.govmdpi.com |
CEAS |
Overexpression | Increase flux in the early steps of the CA pathway. | Identified as a top candidate for increasing CA secretion flux in silico. | japsonline.com |
lat gene |
Gene Deletion | Disrupt cephamycin C production (competing pathway). | 2.6-fold increase in CA concentration. | mdpi.com |
While rational design is powerful, directed evolution and random mutagenesis offer methods to improve strains without complete knowledge of all metabolic bottlenecks. nih.gov Random mutagenesis, using agents like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) or ultraviolet (UV) radiation, introduces untargeted mutations throughout the genome. mdpi.commdpi.com This is followed by extensive screening to identify "hyper-producing" strains. researchgate.net For example, an industrial strain, S. clavuligerus F613-1, was subjected to three rounds of mutagenesis and screening, resulting in the M3-19 mutant that achieved a 33% increase in clavulanic acid titers in shake flasks. mdpi.com
Directed evolution is a more refined version of this process, often involving iterative rounds of mutagenesis focused on a specific gene or set of genes, followed by selection for improved function. nih.gov Techniques like error-prone PCR can be used to introduce random mutations into a specific gene, such as a synthase or a regulatory protein, to enhance its activity. nih.gov Furthermore, advanced methods like reporter-guided mutant selection (RGMS) have been developed. researchgate.net In this approach, a reporter gene (e.g., one conferring antibiotic resistance) is linked to a target promoter, such as the promoter for the ccaR gene. By selecting for mutants with high reporter gene expression, one can efficiently screen for strains where the target gene's expression is upregulated due to trans-acting mutations elsewhere in the genome. researchgate.net Using a double-reporter system, the false positive rate was significantly reduced, and 90% of the selected mutants showed improved clavulanic acid production. researchgate.net
Bioprocess Development for Clavulanic Acid Precursor Production
The successful industrial-scale production of clavulanic acid is critically dependent on the precise control of the fermentation process. Optimizing the culture medium and physical conditions is essential to support cell growth and maximize the metabolic flux towards the clavulanic acid pathway, ensuring a high yield of precursors like this compound. frontiersin.org
The choice of carbon and nitrogen sources in the fermentation medium profoundly influences the yield of clavulanic acid by directly supplying the C-3 and C-5 precursors. mdpi.commdpi.com Glycerol (B35011) is widely recognized as the preferred carbon source because it is a direct precursor to glyceraldehyde-3-phosphate (G3P), the C-3 building block of clavulanic acid. mdpi.comresearchgate.net Other carbon sources like starch or dextrins tend to promote the production of other secondary metabolites, such as cephamycin C, at the expense of clavulanic acid. nih.govmdpi.com
Organic nitrogen sources are generally superior to inorganic ones for clavulanic acid production. researchgate.net Complex nitrogen sources, particularly those derived from soybeans such as soybean flour and soybean protein isolate, are extensively used because they provide a rich supply of amino acids that can be converted to L-arginine, the C-5 precursor. asm.orgelsevier.esnih.gov Studies have shown that supplementation of the medium with specific amino acids like L-arginine, L-glutamate, or L-threonine can further enhance yields. mdpi.comnih.govfrontiersin.org Maintaining a proper carbon-to-nitrogen (C/N) balance is crucial; an excess of nitrogen can lead to the accumulation of catabolic products that inhibit production. nih.govelsevier.es
Table 2: Influence of Select Carbon and Nitrogen Sources on Clavulanic Acid Production
| Nutrient Source | Type | Role/Observation | Reported Outcome | Reference(s) |
|---|---|---|---|---|
| Glycerol | Carbon | Preferred C-3 precursor (via G3P). | Consistently high CA yields. | mdpi.commdpi.comresearchgate.net |
| Vegetable Oils (e.g., Olive Oil) | Carbon | Can serve as an effective alternative or supplementary carbon source. | Olive oil supplementation showed high levels of CA production. | mdpi.comfrontiersin.org |
| Starch / Dextrins | Carbon | Diverts metabolism to other products. | Promotes Cephamycin C secretion instead of CA. | nih.govmdpi.com |
| Soybean Flour / Protein Isolate | Nitrogen | Rich source of amino acids for C-5 precursor (L-arginine) synthesis. | Supports high CA production; soybean flour at 20 g/L is common. | mdpi.commdpi.comelsevier.es |
| Rapeseed Meal | Nitrogen | Studied as an alternative, cost-effective nitrogen source. | Demonstrated potential for CA production. | biomedpharmajournal.org |
| L-arginine / L-ornithine | Supplement | Direct or near-direct C-5 precursors. | Addition often increases CA yield. | asm.orgelsevier.esfrontiersin.org |
| L-glutamate / L-glutamine | Supplement | Involved in arginine metabolic pathways. | Supplementation increased CA production. | asm.orgnih.gov |
Phosphate (B84403) is an essential nutrient for the primary metabolism and growth of S. clavuligerus. However, its concentration has a repressive effect on secondary metabolism, including the biosynthesis of clavulanic acid. mdpi.com High concentrations of phosphate strongly inhibit production. researchgate.net Therefore, a key strategy in bioprocess development is to operate under phosphate-limited conditions. japsonline.comnih.gov
Optimal phosphate concentrations for production are typically low, around 10 mM. mdpi.com Phosphate limitation acts as a metabolic trigger, inducing a strong activation of oxidative and amino acid metabolism. nih.govresearchgate.net This metabolic shift is believed to be a homeostatic response to adjust ATP levels under nutrient stress, which in turn favors the flux of carbon and energy towards antibiotic synthesis. nih.govmdpi.com In silico metabolic models suggest that under phosphate depletion, there is an increase in the flux through several glutamate-dependent pathways that are connected to clavulanic acid biosynthesis. mdpi.comresearchgate.net
Beyond nutritional factors, the physical environment of the fermentation must be tightly controlled to maximize clavulanic acid yield.
pH: The pH of the culture broth is critical for both production and the stability of the clavulanic acid molecule. While S. clavuligerus tends to raise the pH during cultivation, the optimal range for production is typically maintained between 6.8 and 7.0. mdpi.comgoogle.com
Temperature: The optimal temperature for S. clavuligerus growth is generally between 26°C and 30°C. frontiersin.org However, studies have shown that lower temperatures within this range, such as 20°C, can lead to significantly higher final concentrations of clavulanic acid, suggesting a trade-off between optimal growth and optimal production. frontiersin.org
Aeration and Agitation: S. clavuligerus is a filamentous, aerobic bacterium, making the supply of dissolved oxygen a frequent limiting factor in dense submerged cultures. scielo.br High aeration rates (e.g., 0.5–1.0 volumes of air per volume of medium per minute, vvm) and vigorous agitation are necessary to enhance the oxygen transfer rate. researchgate.netresearchgate.net This not only supports the high respiratory demand of the cells but also mitigates the negative effects of high viscosity in the mycelial broth. The resulting high shear stress from intense agitation has been shown to promote both biomass and antibiotic production. nih.gov
Metabolic Flux Analysis in this compound-Producing Microorganisms
Metabolic Flux Analysis (MFA) is a critical quantitative tool for mapping the flow of metabolites through a cell's intricate biochemical network. nih.govresearchgate.net In the study of this compound production in microorganisms like Streptomyces clavuligerus, MFA provides indispensable insights into the distribution of carbon among central metabolic pathways and the specialized clavam pathway. nih.govresearchgate.net This detailed understanding of intracellular reaction rates, or fluxes, is paramount for identifying metabolic bottlenecks that restrict the synthesis of this compound and for devising targeted genetic strategies to enhance production yields. researchgate.netmdpi.com
The core of many MFA studies involves isotope labeling experiments. nih.gov A common approach is to cultivate S. clavuligerus in a medium containing a 13C-labeled carbon source, such as [U-13C] glycerol. researchgate.net The microorganism metabolizes this labeled substrate, distributing the 13C atoms throughout its metabolic network. By analyzing the isotopic labeling patterns in key intermediates, particularly amino acids derived from central metabolism, researchers can computationally deduce the active flux distribution. nih.gov This analysis reveals the relative activities of crucial pathways like glycolysis, the pentose (B10789219) phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, which supply the essential precursors for this compound. nih.govresearchgate.net
This compound biosynthesis is a complex process that draws precursors from different parts of the central metabolism. japsonline.com It requires glyceraldehyde-3-phosphate (G3P), a C3 precursor from glycolysis, and arginine, a C5 precursor derived from the urea (B33335) cycle and linked to the TCA cycle. japsonline.commdpi.com MFA helps to quantify the carbon traffic towards these precursors. mdpi.comnih.gov For instance, analysis can determine the flux partitioning at key nodes, such as the split between glycolysis and the PPP, or the anaplerotic fluxes that replenish the TCA cycle. mdpi.comnih.gov This information is vital, as studies have shown that factors like nutrient limitation can significantly alter these fluxes and, consequently, impact this compound production. nih.govmdpi.com
Key Research Findings from Metabolic Flux Analysis:
Precursor Supply: MFA has confirmed that the availability of both G3P and arginine precursors is critical. japsonline.commdpi.com The analysis can pinpoint whether the limitation lies in glycolysis, the urea cycle, or the TCA cycle, which provides intermediates for arginine synthesis. nih.govresearchgate.net
Pathway Activity: The relative activity of the PPP is a significant factor, as it is a primary source of NADPH, a reducing equivalent required for this compound biosynthesis. researchgate.net
Nutrient Limitation Effects: Flux balance analysis, a related in silico technique, predicts that limitations in phosphate and ammonia (B1221849) have a strong influence on clavulanic acid biosynthesis. nih.gov Phosphate-limited conditions, for instance, have been found to favor the flux towards C5 precursors, thereby enhancing production. mdpi.com
Identifying Limiting Steps: MFA can identify specific enzymatic reactions that act as bottlenecks. mdpi.com For example, it can highlight insufficient flux through N2-(2-carboxyethyl)-arginine synthase (CEAS), the enzyme that catalyzes the first committed step in the pathway by condensing G3P and arginine. mdpi.comjapsonline.com
Table 1: Representative Metabolic Flux Distribution in S. clavuligerus under Clavulanic Acid Producing Conditions This interactive table provides an illustrative example of flux distribution as a percentage of the primary carbon source uptake rate. Actual values can vary based on strain, culture conditions, and nutrient availability.
| Metabolic Pathway | Function | Representative Flux Range (%) |
| Glycolysis (EMP) | Provides C3 precursor (G3P) and energy. mdpi.com | 50 - 70 |
| Pentose Phosphate Pathway (PPP) | Generates NADPH and precursor metabolites. nih.gov | 15 - 30 |
| Tricarboxylic Acid (TCA) Cycle | Supplies α-ketoglutarate for C5 precursor synthesis. nih.gov | 30 - 50 |
| Anaplerotic Reactions | Replenish TCA cycle intermediates. mdpi.com | 5 - 15 |
| Urea Cycle | Synthesizes arginine (C5 precursor). researchgate.net | 5 - 10 |
| Clavam Pathway | Direct biosynthesis of this compound. nih.gov | < 10 |
Minimizing Competing Pathway Activity for Enhanced this compound Flux
A cornerstone of metabolic engineering for overproduction of a target compound is the strategic redirection of metabolic flux. mdpi.comresearchgate.net This involves minimizing the carbon flow into pathways that compete for the same precursors required for this compound synthesis. mdpi.comresearchgate.net By selectively blocking or downregulating these competing metabolic routes, a greater proportion of essential building blocks like G3P and arginine can be channeled into the clavam pathway, thereby increasing the final product yield. researchgate.nettandfonline.com
In S. clavuligerus, several pathways compete with this compound production. These include the biosynthesis of other secondary metabolites, such as cephamycin C, and primary metabolic pathways that divert key intermediates away from the clavam pathway. japsonline.comacademicjournals.org For example, the 5S clavams pathway branches off directly from this compound, representing a direct competitor for the final product. japsonline.comnih.gov Similarly, reactions in upper glycolysis can draw carbon away that would otherwise form G3P. researchgate.netjapsonline.com
Detailed Research Findings and Strategies:
Disruption of Glycolytic Genes: A prominent strategy involves targeting genes in glycolysis. The disruption of the gap1 gene, which codes for a glyceraldehyde-3-phosphate dehydrogenase (GAPDH), has been shown to increase the intracellular pool of its substrate, G3P. researchgate.nettandfonline.com This accumulation creates a "push" effect, redirecting the excess G3P towards the clavam pathway and leading to a significant increase in clavulanic acid production. tandfonline.comnih.gov In silico analyses have also identified the knockout of pyruvate (B1213749) kinase (PYK) as a potential target to improve the flux of G3P toward clavulanic acid biosynthesis. japsonline.com
Knockout of Competing Antibiotic Pathways: S. clavuligerus produces other β-lactam compounds, such as cephamycin C, which can compete for precursors and cellular resources. academicjournals.org Knocking out genes essential for these competing pathways, such as the lat gene for cephamycin C biosynthesis, has been demonstrated to successfully increase clavulanic acid titers by up to 2.85-fold. academicjournals.org
Overexpression of Pathway-Specific Activators: While minimizing competing pathways, it is often beneficial to simultaneously "pull" the flux by overexpressing key genes within the target pathway. This can be achieved by engineering regulatory genes like ccaR and claR, which act as transcriptional activators for the clavulanic acid biosynthetic gene cluster. mdpi.comscispace.com Combining a gap gene deletion with the overexpression of these regulators has resulted in a more than 7-fold increase in production compared to the mutant with only the gap deletion. nih.gov
Targeting Branch Points: The biosynthesis of 5S clavams represents a significant metabolic drain, as it uses this compound as its precursor. japsonline.comnih.gov Engineering the enzymes at this bifurcation point, for instance by enhancing the activity of enzymes leading to clavulanic acid or reducing the activity of those leading to 5S clavams, is a key strategy to maximize the final product yield. nih.gov
Table 2: Interactive Summary of Genetic Engineering Targets for Minimizing Competing Flux This table details specific genetic modifications aimed at redirecting metabolic flux towards the this compound pathway and their reported effects.
| Gene Target | Enzyme / Pathway Affected | Engineering Strategy | Rationale | Reported Impact on Clavulanic Acid Production |
| gap1 | Glyceraldehyde-3-phosphate dehydrogenase (Glycolysis) | Gene Disruption/Knockout | Increases availability of the C3 precursor, G3P. researchgate.nettandfonline.com | Up to 2-fold increase. tandfonline.com |
| lat | Lysine-6-aminotransferase (Cephamycin C Pathway) | Gene Knockout | Eliminates a major competing secondary metabolite pathway. academicjournals.org | Up to 2.85-fold increase. academicjournals.org |
| pyk | Pyruvate Kinase (Glycolysis) | In silico Knockout | Improves flux of G3P towards clavam pathway. japsonline.com | Predicted 1.1-fold increase. japsonline.com |
| cvm1 | Clavam-related gene | Gene Inactivation | Reduces production of competing clavam compounds. google.com | Increased production levels. google.com |
Synthetic and Chemoenzymatic Approaches to Clavaminic Acid and Analogues
Chemical Synthesis of Clavaminic Acid Intermediates (e.g., Prothis compound)
The chemical synthesis of prothis compound, the monocyclic precursor to this compound, has been a key achievement in understanding the biosynthesis of clavulanic acid. Researchers have successfully synthesized prothis compound, confirming its structure as (2S,3R)-5-amino-3-hydroxy-2-(2-oxoazetidin-1-yl)valeric acid. rsc.org The synthetic material exhibited identical spectroscopic properties to the natural prothis compound and served as a substrate for this compound synthase, which converted it into this compound. rsc.orgrsc.org
One synthetic strategy involved the elaboration of the β-lactam ring through a Michael addition of a protected 3-hydroxyornithine (B1247300) to acrylic acid, followed by ring closure. rsc.org An efficient synthesis of 3-hydroxyornithine derivatives was developed, which allowed for the separation of diastereoisomers and the resolution of a threo compound using an acylase from Escherichia coli. rsc.org Another approach utilized a nitrone cycloaddition to synthesize erythro- and threo-L-β-hydroxyornithine with high stereoisomeric purity, which could then be converted to prothis compound. acs.org This method established the absolute configuration of prothis compound as L-threo through unambiguous correlation to L-glutamic acid. acs.org
The synthesis of deoxyguanidinoprothis compound, another key intermediate, has also been reported. researchgate.net This compound is a substrate for clavaminate synthase (CAS), which stereoselectively introduces a hydroxyl group to form guanidinoprothis compound. researchgate.net
Semisynthetic Routes to this compound
Semisynthetic approaches leverage chemically synthesized precursors and enzymatic transformations to produce this compound. A notable example is the in vitro reconstitution of the later stages of the clavulanic acid biosynthetic pathway. researchgate.netnih.gov In this approach, synthetically accessible prothis compound is used as a starting material. researchgate.netnih.gov This intermediate is then converted to this compound by the action of this compound synthase (CAS), a 2-oxoglutarate-dependent oxygenase. researchgate.netresearchgate.net
This semisynthetic this compound has been instrumental in studying subsequent steps in the biosynthetic pathway. For instance, it was used to demonstrate that the protein encoded by orf17 in the clavulanic acid biosynthesis gene cluster from Streptomyces clavuligerus catalyzes the ATP-dependent formation of N-glycyl-clavaminic acid from this compound and glycine (B1666218). researchgate.netnih.gov This finding was crucial in identifying N-glycyl-clavaminic acid as a key intermediate in the conversion of (3S,5S)-clavaminic acid to the final product, (3R,5R)-clavulanic acid. researchgate.netnih.gov
The preparation of this compound through these semisynthetic methods avoids the complexities and low yields of total chemical synthesis of the final clavulanic acid product. scispace.com
Enzymatic Synthesis of this compound from Precursors
The enzymatic synthesis of this compound relies on the action of key enzymes from the clavulanic acid biosynthetic pathway. The central enzyme in this process is this compound synthase (CAS), a multifunctional 2-oxoglutarate-dependent oxygenase. researchgate.netresearchgate.net CAS catalyzes three distinct reactions in the pathway: the hydroxylation of deoxyguanidinoprothis compound to guanidinoprothis compound, and the subsequent oxidative cyclization and desaturation of prothis compound to form (3S, 5S)-clavaminic acid. researchgate.netnih.gov
The enzymatic conversion of prothis compound to this compound has been demonstrated using isolated native CAS from S. clavuligerus. researchgate.net This reaction requires two equivalents of the co-substrate 2-oxoglutarate. researchgate.net The process begins with the conversion of guanidinoprothis compound to prothis compound and urea (B33335), a reaction catalyzed by proclavaminate amidino hydrolase (PAH). researchgate.netscispace.com Prothis compound then serves as the substrate for CAS, which carries out the final two steps to yield this compound. scispace.com
Key Enzymes in this compound Synthesis
| Enzyme | Abbreviation | Function |
|---|---|---|
| Clavaminate Synthase | CAS | Catalyzes hydroxylation, oxidative cyclization, and desaturation. researchgate.netnih.gov |
Design and Synthesis of this compound Analogues for Mechanistic Probes
The synthesis of this compound analogues has been a valuable tool for probing the mechanisms of the enzymes involved in its biosynthesis and for exploring potential new biological activities. These synthetic analogues can act as substrates or inhibitors, providing insights into enzyme-substrate interactions and reaction mechanisms.
For example, biotinylated derivatives of clavulanic acid have been synthesized to study protein haptenation, a process relevant to allergic reactions. researchgate.net Another study reported the synthesis of a novel clavulanic acid analogue, sodium Z-3-benzylidene-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate, via the isomerization of a bicycloheptene precursor. rsc.org
The creation of mutants in the clavulanic acid gene cluster of S. clavuligerus has also led to the accumulation of novel analogues. For instance, mutation of orf15 or orf16 resulted in the accumulation of N-acetylglycyl-clavaminic acid, identifying it as a biosynthetic intermediate. nih.gov
Furthermore, substrate analogues have been used to investigate the substrate tolerance of enzymes like N2-(2-carboxyethyl)arginine synthase (CEAS), the enzyme catalyzing the first committed step in clavulanic acid biosynthesis. researchgate.net These studies, using analogues like 5-guanidinovaleric acid, help to delineate the binding sites of the natural substrates and may facilitate the engineering of these enzymes for the synthesis of alternative β-amino acids. researchgate.net
Cell-Free Biosynthesis Systems for this compound
Cell-free biosynthesis systems offer a powerful platform for the production of complex molecules like this compound, bypassing the limitations of whole-cell fermentation. google.com These systems utilize the necessary enzymes from the biosynthetic pathway in an in vitro environment, allowing for greater control over reaction conditions and potentially higher yields.
The enzymatic conversion of this compound precursors in a cell-free system has been described, where an enzyme system derived from Streptomyces species is used. google.com Such systems can be constructed using cell-free extracts from clavulanic acid-producing strains like S. clavuligerus, which contain the entire enzymatic machinery required for the conversion. google.com Alternatively, the necessary enzymes can be produced through genetic engineering and then combined in a defined in vitro system. google.com
Cell-free systems have been successfully employed to reconstitute parts of the clavulanic acid pathway. For example, semisynthetic this compound was prepared through the in vitro reconstitution of the biosynthetic pathway starting from the synthetically accessible intermediate, prothis compound. researchgate.netnih.gov While the focus of much cell-free research has been on platform chemicals and other metabolites, the principles are applicable to the production of valuable pharmaceuticals like clavulanic acid and its precursors. frontiersin.org The development of robust cell-free systems for this compound production could provide a more efficient and controllable alternative to traditional fermentation methods. scispace.com
Advanced Analytical and Methodological Approaches in Clavaminic Acid Research
Spectroscopic Techniques for Intermediate Identification (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are fundamental tools for the structural elucidation of intermediates in the clavaminic acid biosynthetic pathway. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been particularly crucial in identifying and characterizing these often unstable molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy has been instrumental in confirming the structures of key biosynthetic precursors. For instance, the constitution of prothis compound as (2S,3R)-5-amino-3-hydroxy-2-(2-oxoazetidin-1-yl)valeric acid was confirmed by comparing the spectroscopic properties of the synthetic material with the natural product. rsc.org Similarly, 1H-NMR and 13C-NMR spectroscopy were used to determine the structure of novel N-acyl derivatives of this compound produced by mutant strains of Streptomyces clavuligerus. psu.edu In feeding experiments with 13C-labeled precursors, 13C NMR analysis was essential to determine the levels and patterns of isotope incorporation into clavulanic acid, which helped identify N*-(2-carboxyethyl)arginine, 5-guanidino-(2-oxoazetidin-l-yl)pentanoic acid, and 3-hydroxy-5-guanidino-2-(2-oxoazetidin-l-yl)pentanoic acid as biosynthetic intermediates. psu.edu The technique is also used to confirm the identity and purity of isolated compounds, such as the clavulanic acid amine salt, by comparing the observed signals with known standards. researchgate.netresearchgate.net
Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS/MS), provides a highly sensitive and specific method for detecting and quantifying this compound and its pathway congeners in complex biological matrices like fermentation broths and plasma. frontiersin.orgnih.gov Targeted LC-MS analysis is frequently used to monitor the production of clavam metabolites. frontiersin.org Various ionization techniques are employed; for instance, heated electrospray ionization (HESI) has been used in both positive and negative modes for comprehensive metabolite profiling. frontiersin.org The development of rapid and sensitive LC-MS/MS methods allows for the simultaneous determination of multiple compounds, such as amoxicillin (B794) and clavulanic acid, in plasma samples with high precision and accuracy. tandfonline.comzenodo.org These methods often involve a simple sample preparation step, like protein deproteinization, followed by analysis using a reversed-phase column and detection in multiple reaction monitoring (MRM) mode, which ensures specificity. tandfonline.comzenodo.org
| Technique | Application in this compound Research | Key Findings/Insights | References |
| 1H & 13C NMR | Structural elucidation of biosynthetic intermediates. | Confirmed the structure of prothis compound and N-acyl this compound derivatives. rsc.orgpsu.edu | rsc.orgpsu.edupsu.eduresearchgate.netresearchgate.netclockss.org |
| LC-MS/MS | Detection and quantification of pathway intermediates in complex mixtures. | Enabled sensitive and specific measurement of clavulanic acid and precursors in fermentation broths and plasma. frontiersin.orgnih.govtandfonline.comzenodo.org | frontiersin.orgnih.govtandfonline.comzenodo.orgresearchgate.net |
| High-Resolution MS | Accurate mass measurement for formula determination. | Used to identify and confirm the elemental composition of novel metabolites. nih.gov | frontiersin.orgnih.gov |
Chromatographic Separation and Characterization of Pathway Components (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation, purification, and quantification of this compound and other clavam metabolites produced during fermentation. asm.orgnih.gov Given the structural similarity of these compounds, developing robust HPLC methods is essential for accurate analysis.
The method often involves derivatization of the β-lactam-containing compounds with an agent like imidazole (B134444), which creates a chromophore detectable by UV-Vis detectors, typically around 311 nm. asm.orgnih.govunirioja.esfrontiersin.org Reverse-phase HPLC is commonly employed, using columns such as C18 or C8. frontiersin.orgfrontiersin.orgeafit.edu.co Methodological variations include isocratic and gradient elution. While isocratic methods are simpler, gradient elution provides better separation for complex samples containing multiple clavam compounds, preventing peak overlapping. eafit.edu.co For example, a gradient method using a phosphate (B84403) buffer and methanol (B129727) can effectively separate clavulanic acid from other structurally similar compounds that may interfere with its quantification. eafit.edu.co HPLC analyses are crucial for comparing the metabolic profiles of wild-type and mutant strains of S. clavuligerus, which helps to identify the function of specific genes in the biosynthetic pathway. asm.orgnih.govnih.gov
| HPLC Method | Column | Mobile Phase | Detection | Application | References |
| Reverse-Phase HPLC | XTerra C8 (2.1 x 150 mm) | Gradient of 0.1% formic acid and acetonitrile. | Mass Spectrometry (ESI) | Targeted analysis of clavam metabolites after imidazole derivatization. | frontiersin.org |
| Reverse-Phase HPLC | C18 (3.9 x 300 mm) | Isocratic or Gradient | UV (311 nm) after imidazole derivatization. | Analysis of clavulanic acid and other clavam metabolites in culture filtrates. | researchgate.netasm.org |
| UPLC | Acquity UPLC BEH C18 (50 x 2.1 mm) | Isocratic: acetonitrile: 2.0 mM ammonium (B1175870) formate (B1220265) (85:15, v/v). | Tandem Mass Spectrometry (ESI-) | Simultaneous quantification of amoxicillin and clavulanic acid in human plasma. | zenodo.org |
| Reverse-Phase HPLC | C18 | Gradient: KH2PO4 buffer (pH 3.2) and methanol. | Diode Array Detector (DAD) at 311 nm. | Accurate quantification of clavulanic acid in fermentation broths, avoiding interference. | eafit.edu.co |
Isotopic Labeling Studies to Elucidate Biosynthetic Mechanisms
Isotopic labeling studies have been indispensable for tracing the biosynthetic origins of the this compound backbone and for probing the mechanisms of the enzymes involved. By feeding microorganisms with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁸O, ²H), researchers can track the fate of these atoms as they are incorporated into the final molecule.
Early studies established that the clavulanic acid backbone is derived from precursors like L-arginine and glyceraldehyde-3-phosphate. mdpi.com The use of ¹³C-labeled prothis compound and this compound confirmed their roles as intermediates in the clavulanic acid biosynthesis pathway through observed isotopic incorporation. rsc.org Feeding experiments with specifically designed, triply ¹³C-labeled compounds were crucial in identifying previously unknown intermediates, including N²-(2-carboxyethyl)arginine, and in mapping the early steps of the pathway leading to prothis compound. psu.edu
The origin of the oxygen atoms in the molecule was investigated using ¹⁸O₂. These experiments showed that molecular oxygen is incorporated into both the oxazolidine (B1195125) ring and the allylic hydroxyl group of clavulanic acid, providing evidence for the oxidative nature of the reactions catalyzed by this compound synthase (CAS). psu.edu
Furthermore, deuterium (B1214612) (²H) labeling has been used to probe enzyme mechanisms through the study of kinetic isotope effects (KIEs). researchgate.net For example, the use of deuterium-labeled substrates with this compound synthase helped to identify C-H cleaving intermediates and supported the proposed mechanisms for the hydroxylation and cyclization reactions. researchgate.netrsc.org Such studies revealed that the decay of the ferryl intermediate in CAS is significantly slowed when a deuterium-substituted substrate is used, confirming that this intermediate is responsible for hydrogen abstraction. rsc.org
| Isotope | Labeled Precursor(s) | Purpose of Study | Key Finding | References |
| ¹³C | [¹³C]Prothis compound, [¹³C]this compound | Confirm pathway intermediates. | Isotopic incorporation into clavulanic acid demonstrated their role as precursors. | rsc.org |
| ¹³C | [¹³C₃]N*-(2-carboxyethyl)arginine and other putative precursors. | Elucidate early biosynthetic steps. | Identified new intermediates prior to prothis compound. | psu.edu |
| ¹⁸O | ¹⁸O₂ atmosphere | Determine the origin of oxygen atoms. | Both the oxazolidine ring and C-9 hydroxyl oxygens derive from molecular oxygen. | rsc.orgpsu.edu |
| ²H (Deuterium) | Deuterium-labeled substrates | Investigate enzyme mechanisms (KIE). | Confirmed the Fe(IV)-oxo complex as the C-H cleaving intermediate in CAS. | researchgate.netrsc.org |
Computational Modeling of Enzyme Mechanisms and Pathway Dynamics
Computational chemistry provides powerful tools to investigate the reaction mechanisms and dynamics of enzymes in the this compound pathway, particularly for the multifunctional enzyme this compound synthase (CAS). researchgate.netnih.gov These in silico approaches complement experimental data by providing detailed, atomistic-level insights into transient states and reaction coordinates that are difficult to observe directly.
Molecular Dynamics (MD) simulations have been used to generate realistic structural models of enzyme-substrate complexes, such as the CAS-Fe(IV)=O-succinate-prothis compound complex. researchgate.netnih.govsci-hub.se These simulations provide insights into how the substrate positions itself within the active site for the sequential hydroxylation, cyclization, and desaturation reactions. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed to study the electronic details of the reaction mechanisms. researchgate.net For the oxidative cyclization of prothis compound catalyzed by CAS, computational studies have explored different potential mechanisms. nih.govsci-hub.se One proposed mechanism involves the cleavage of the C4'(S)-H bond of the β-lactam ring. nih.gov An alternative, novel mechanism suggested by modeling involves the oxidation of the substrate's hydroxyl group to an O-radical, followed by a retro-aldol-like fragmentation and a subsequent 1,3-dipolar cycloaddition to form the characteristic oxapenam ring structure. researchgate.netnih.govsci-hub.se
These computational studies are not limited to a single enzyme. Structural bioinformatics approaches have been used to predict the catalytic sites of related enzymes, like CAS2, even in the absence of an experimentally determined crystal structure, by building homology models based on enzymes with similar structures like isopenicillin N synthase (IPNS). psu.edu Such models are crucial for understanding enzyme specificity and for guiding protein engineering efforts. nih.gov
| Modeling Technique | Enzyme/System Studied | Research Question | Key Insights from Modeling | References |
| Molecular Dynamics (MD) | This compound Synthase (CAS) | Substrate positioning and active site dynamics. | Provided realistic structures of the CAS-Fe(IV)=O-substrate complex for further mechanistic studies. nih.govsci-hub.se | researchgate.netnih.govsci-hub.se |
| QM/MM & B3LYP | CAS Active Site | Mechanism of the oxidative cyclization reaction. | Proposed a novel mechanism involving an O-radical, fragmentation, and 1,3-dipolar cycloaddition. researchgate.netnih.gov | researchgate.netnih.govsci-hub.se |
| Homology Modeling | CAS2, DACS | Prediction of catalytic sites. | Predicted plausible active site residues for CAS2 based on structural similarity to other 2OG-Fe(II) oxygenases. | psu.edu |
| Virtual Screening | L1 β-lactamase | Inhibitor discovery. | Identified potential natural inhibitors by simulating their binding to the protein. researchgate.net | researchgate.net |
Evolutionary and Comparative Genomics of Clavaminic Acid Biosynthesis
Distribution of Clavaminic Acid Pathway Genes Across Microorganisms
The ability to produce clavulanic acid is not widespread and has been confirmed in only a few species of the genus Streptomyces. The primary industrial producer is Streptomyces clavuligerus, which co-produces clavulanic acid with the β-lactam antibiotic cephamycin C nih.govfrontiersin.org. Genomic and metabolomic analyses have confirmed that Streptomyces jumonjinensis and Streptomyces katsurahamanus also produce both clavulanic acid and cephamycin C nih.govnih.govresearchgate.net.
While the complete clavulanic acid biosynthetic pathway is rare, genes related to the biosynthesis of clavam metabolites are more broadly distributed. For instance, Streptomyces pratensis (formerly S. flavogriseus) possesses a "silent" clavulanic acid-like biosynthetic gene cluster (BGC) but does not produce the compound under standard laboratory conditions nih.govnih.gov. This suggests that other species may harbor the genetic potential for this compound or related clavam production, which is not expressed or leads to different end products. The biosynthesis of 5S clavams, which have an opposite stereochemistry to clavulanic acid and lack β-lactamase inhibitory activity, appears to be more common in nature than clavulanic acid production frontiersin.orgasm.org.
The genes for this compound biosynthesis are organized into distinct clusters. In S. clavuligerus, three separate BGCs are involved in the biosynthesis of clavam metabolites: the clavulanic acid gene cluster, the clavam gene cluster, and the paralog gene cluster frontiersin.orgnih.govfrontiersin.org. This complex genetic organization is a key feature of the pathway's distribution.
| Microorganism | Clavulanic Acid Production | Cephamycin C Co-production | Gene Cluster Characteristics |
|---|---|---|---|
| Streptomyces clavuligerus | Yes | Yes | Contains clavulanic acid, clavam, and paralog BGCs frontiersin.orgnih.gov. |
| Streptomyces jumonjinensis | Yes | Yes | Genome sequence contains clavulanic acid BGC nih.govnih.gov. |
| Streptomyces katsurahamanus | Yes | Yes | Genome sequence contains clavulanic acid BGC nih.govnih.gov. |
| Streptomyces pratensis | No (under tested conditions) | No | Contains a silent clavulanic acid-like BGC nih.govnih.gov. |
| Streptomyces antibioticus | No | No | Produces 5S clavams (valclavam, 2-hydroxyethylclavam) but not clavulanic acid researchgate.net. |
Horizontal Gene Transfer Events in Clavam Biosynthesis Evolution
Horizontal gene transfer (HGT), the movement of genetic material between different organisms, is a major force in the evolution of secondary metabolite pathways in bacteria nih.gov. Evidence suggests that HGT has played a significant role in the evolution of β-lactam and clavam biosynthesis. The clustering of biosynthetic genes, a hallmark of the clavulanic acid pathway, facilitates their transfer as a single functional unit between species nih.gov.
It has been hypothesized that the clavulanic acid pathway evolved in an ancestral microorganism that already produced 5S clavams. This ancestor may have acquired the gene cluster for cephamycin C biosynthesis via HGT frontiersin.org. This event would have provided a strong selective advantage, as clavulanic acid acts synergistically with cephamycin C by inhibiting the β-lactamase enzymes that would otherwise degrade the antibiotic frontiersin.orgresearchgate.net. The physical linkage of the cephamycin C and clavulanic acid gene clusters in S. clavuligerus to form a "supercluster" supports this hypothesis, as it would facilitate their co-regulation and co-transfer nih.gov. Analysis of β-lactam gene clusters in various actinobacteria indicates that these clusters have been mobilized by HGT, culminating in the complex and finely tuned arrangement seen in S. clavuligerus researchgate.net.
Paralogous Gene Evolution and Functional Divergence
A remarkable feature of the clavam biosynthetic pathway in S. clavuligerus is the presence of multiple sets of paralogous genes—genes that have arisen from a duplication event—encoding enzymes for the early steps of the pathway. nih.govdrugbank.com These early reactions are common to the biosynthesis of both clavulanic acid (a 5R clavam) and the other 5S clavam metabolites produced by this organism nih.govresearchgate.net.
Three unlinked gene clusters are involved:
The Clavulanic Acid Gene Cluster: Contains genes for the early steps (e.g., ceaS2, bls2, pah2, cas2) as well as genes specific to the late stages of clavulanic acid production. nih.govnih.gov
The Clavam Gene Cluster: Primarily carries genes for the late steps of 5S clavam biosynthesis but also includes cas1, a paralog of clavaminate synthase nih.govnih.gov.
The Paralog Gene Cluster: Contains a second set of genes for the early pathway enzymes (ceaS1, bls1, pah1) asm.orgresearchgate.netnih.gov.
These paralogous gene sets exhibit significant functional divergence, particularly in their regulation. For example, the expression of the two paralogous genes for carboxyethylarginine synthase, ceaS1 and ceaS2, is differentially regulated by growth conditions. ceaS1 is transcribed only when S. clavuligerus is grown in a complex soy-based medium, whereas ceaS2 is expressed in both soy and defined starch-asparagine media nih.gov. Similarly, the clavaminate synthase isoenzymes, CAS1 and CAS2, are also nutritionally regulated, with cas1 expression being specific to soy medium nih.gov. This differential regulation suggests that the duplicated gene sets have evolved to allow for the production of different clavam metabolites under distinct environmental or nutritional conditions, providing metabolic flexibility to the organism.
| Enzyme | Paralog 1 (Gene) | Location | Paralog 2 (Gene) | Location | Reference |
|---|---|---|---|---|---|
| Carboxyethylarginine Synthase (CEAS) | ceaS1 | Paralog Cluster | ceaS2 | Clavulanic Acid Cluster | asm.orgnih.gov |
| β-Lactam Synthetase (BLS) | bls1 | Paralog Cluster | bls2 | Clavulanic Acid Cluster | asm.orgnih.gov |
| Proclavaminate Amidinohydrolase (PAH) | pah1 | Paralog Cluster | pah2 | Clavulanic Acid Cluster | asm.org |
| Clavaminate Synthase (CAS) | cas1 | Clavam Cluster | cas2 | Clavulanic Acid Cluster | nih.govnih.gov |
Comparative Analysis of this compound Biosynthesis Pathways in Different Streptomyces Species
Comparative genomics of the known clavulanic acid producers—S. clavuligerus, S. jumonjinensis, and S. katsurahamanus—provides a framework for identifying the core set of genes essential for its biosynthesis nih.govnih.gov. All three species produce both clavulanic acid and cephamycin C, and their genomes contain the characteristic gene clusters.
The genetic organization in S. clavuligerus is the most well-studied and serves as a reference. It possesses the three distinct clavam-related gene clusters (clavulanic acid, clavam, and paralog) frontiersin.org. The paralog gene cluster, which contains the second copies of the early biosynthetic genes, appears to be a unique feature of S. clavuligerus when compared to other sequenced producers researchgate.net. While the clavam gene cluster is primarily involved in producing 5S clavams, the clavulanic acid BGC is dedicated to the production of the 5R inhibitor frontiersin.org.
In contrast, species like S. antibioticus produce only 5S clavams and no clavulanic acid researchgate.net. A comparison of its clavam gene cluster with that of S. clavuligerus reveals both similarities in the early pathway genes and the presence of novel genes, presumably for tailoring the different 5S clavam end products researchgate.net.
The case of S. pratensis is also informative; it contains a clavulanic acid-like gene cluster that is silent, or unexpressed nih.govnih.gov. A key difference in this silent cluster is the location of the regulatory gene ccaR within the cluster itself, whereas in S. clavuligerus, ccaR is located in the adjacent cephamycin C cluster, from where it co-regulates both pathways nih.gov. This difference in regulatory architecture may explain the lack of clavulanic acid production in S. pratensis and highlights the critical role of regulatory evolution in shaping the metabolic output of these gene clusters.
Future Directions and Research Perspectives for Clavaminic Acid
Unraveling Undetermined Enzymatic Mechanisms and Stereochemical Transitions
A significant challenge in the study of clavam biosynthesis is the incomplete understanding of the "late stage" enzymatic reactions that convert clavaminic acid into clavulanic acid. asm.org The biosynthesis of this compound itself is well-characterized, involving enzymes such as N²-(2-carboxyethyl)-arginine synthase (CEAS), β-lactam synthetase (BLS), and clavaminate synthase (CAS). mdpi.comasm.org CAS is a particularly remarkable trifunctional enzyme that catalyzes hydroxylation, oxidative cyclization, and desaturation to form (3S, 5S)-clavaminic acid. mdpi.comebi.ac.ukacs.org
The crucial step that remains enigmatic is the stereochemical inversion of the clavam nucleus from the (3S, 5S) configuration of this compound to the (3R, 5R) configuration of clavulanic acid, a feature essential for its β-lactamase inhibitory activity. mdpi.comencyclopedia.pubnih.gov It is known that other clavam metabolites, which lack this inhibitory action, retain the (3S, 5S) stereochemistry. encyclopedia.pubnih.gov
Research suggests this inversion is not a single-step process but involves several intermediates. asm.org N-glycyl-clavaminic acid has been identified as a key intermediate in this transformation, which likely proceeds to form clavulanate-9-aldehyde before its final reduction to clavulanic acid by clavulanate dehydrogenase (CAD). nih.govresearchgate.netcaister.com However, the exact enzymes and mechanisms responsible for converting (3S, 5S)-clavaminic acid to these subsequent intermediates are not fully elucidated, and the genes involved have not been definitively identified. mdpi.comnih.gov While some proteins, like those encoded by orf10 (a cytochrome P450) and orf14, have been proposed as candidates for these late-stage modifications, more experimental evidence is required to confirm their specific roles. asm.orgmun.ca Computational models have proposed a six-step reaction sequence for this stereochemical transition, but these await experimental validation. mdpi.comresearchgate.net
| Compound/Enzyme | Role in Biosynthesis | Stereochemistry | Status of Understanding |
|---|---|---|---|
| Clavaminate Synthase (CAS) | Catalyzes the final steps to form this compound. mdpi.comebi.ac.uk | Produces (3S, 5S) | Well-characterized |
| (3S, 5S)-Clavaminic acid | Key branch-point intermediate. encyclopedia.pubnih.gov | 3S, 5S | Established intermediate |
| N-glycyl-clavaminic acid | Proposed intermediate in the stereochemical inversion pathway. nih.govresearchgate.net | Transitioning | Identified, but full pathway unclear |
| Clavulanate-9-aldehyde | The direct precursor to clavulanic acid. mdpi.comcaister.com | 3R, 5R | Established intermediate |
| Putative Late-Stage Enzymes (e.g., from orf10, orf14) | Believed to catalyze the stereochemical inversion and side-chain modifications. asm.org | Catalyze 3S, 5S to 3R, 5R | Under investigation; roles not confirmed |
Application of Systems Biology and Synthetic Biology for Novel Clavam Derivatization
Systems biology and synthetic biology are emerging as powerful tools for navigating the complexity of clavam biosynthesis and generating novel derivatives. nih.govnih.gov Systems biology integrates multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) to create a holistic view of the metabolic and regulatory networks in producing organisms like Streptomyces clavuligerus. mdpi.comnih.gov This approach helps decipher the intricate connections between primary metabolism and the production of secondary metabolites like this compound, identifying bottlenecks and potential targets for engineering. mdpi.commdpi.com
Synthetic biology applies this knowledge to rationally design and construct new biological parts, devices, and systems. nih.govresearchgate.net For clavam derivatization, this involves several strategies:
Heterologous Expression : Biosynthetic gene clusters (BGCs) for clavam production can be cloned and expressed in more tractable host organisms, facilitating pathway engineering and analysis. biorxiv.org
Enzyme Engineering : Key enzymes in the pathway can be mutated or swapped to alter their substrate specificity or catalytic activity, leading to modified clavam structures.
Precursor-Directed Biosynthesis : By feeding the engineered host with synthetic analogues of natural precursors (like L-arginine), the biosynthetic machinery can incorporate these analogues to generate novel derivatives. A semi-synthetic strategy using a violacein (B1683560) biosynthesis pathway in E. coli demonstrated that feeding tryptophan analogues could generate dozens of new derivatives, a principle applicable to the clavam pathway. biorxiv.org
These approaches hold the promise of creating libraries of new clavam compounds that can be screened for improved or novel biological activities. researchgate.net
| Approach | Description | Potential Outcome |
|---|---|---|
| Systems Biology | Integrates multi-omics data to model metabolic and regulatory networks in the producing organism. nih.govnih.gov | Identification of regulatory elements and metabolic engineering targets. mdpi.com |
| Synthetic Biology | Uses engineering principles to design and build new biological pathways and systems. nih.gov | Creation of novel clavam derivatives through engineered pathways. researchgate.net |
| Heterologous Expression | Moving the clavam biosynthetic gene cluster to a more easily manipulated host organism. biorxiv.org | Simplified study and engineering of the biosynthetic pathway. |
| Precursor-Directed Biosynthesis | Supplying synthetic analogues of natural precursors to an engineered biological system. biorxiv.org | Generation of a diverse library of novel clavam analogues. |
High-Throughput Screening for Novel Enzymes and Biosynthetic Pathways
High-throughput screening (HTS) is a critical technology that accelerates the discovery of novel enzymes and pathways for clavam biosynthesis. numberanalytics.com HTS automates the testing of thousands of samples, making it feasible to screen large genetic libraries or environmental isolates for desired functions. numberanalytics.com In the context of this compound, HTS can be applied to:
Discover Novel Enzymes : Screening mutant libraries of S. clavuligerus or metagenomic libraries from other microorganisms can identify new enzymes with unique catalytic properties. These could include enzymes that perform different modifications on the clavam scaffold or that have improved efficiency. ethz.ch
Identify New Biosynthetic Pathways : HTS can be used to screen for the production of new bioactive compounds, potentially leading to the discovery of entirely new clavam-like biosynthetic gene clusters that have remained silent or unexpressed under standard laboratory conditions. ethz.ch
The search for new enzyme-catalyzed chemistry is essential for accessing novel chemical structures that could become the next generation of therapeutics. ethz.ch
Advanced Bioprocess Engineering for Enhanced this compound Precursor Production
The production yield of this compound, and consequently clavulanic acid, is intrinsically linked to the supply of its primary metabolic precursors: glyceraldehyde-3-phosphate (G3P) from glycolysis and the amino acid L-arginine. mdpi.comasm.org Advanced bioprocess engineering, guided by metabolic models, aims to optimize fermentation conditions to maximize the flux towards these precursors.
Fed-batch cultivation is a commonly used strategy to maintain high productivity by controlling the feeding of key nutrients. mdpi.comscielo.br Studies have shown that glycerol (B35011) is a preferred carbon source for clavulanic acid production as it directly enters the glycolytic pathway to form G3P. mdpi.comnih.gov Similarly, optimizing the supply of organic nitrogen sources and amino acids like L-arginine can significantly boost yields. mdpi.com
Computational tools such as Flux Balance Analysis (FBA) and dynamic FBA (dFBA) are used to simulate the metabolic network of S. clavuligerus. japsonline.comnih.gov These models can predict the effects of genetic modifications and identify key engineering targets. For instance, in silico studies have suggested that overexpressing the gene for CEAS (the first enzyme in the pathway) or knocking out competing pathways (like that involving pyruvate (B1213749) kinase) could significantly redirect metabolic flux towards this compound biosynthesis. japsonline.comresearchgate.net
| Strategy | Target Precursor(s) | Method | Reference |
|---|---|---|---|
| Fed-Batch Cultivation | G3P, L-arginine | Controlled feeding of glycerol and organic nitrogen sources during fermentation. | mdpi.comscielo.br |
| Metabolic Engineering | G3P, L-arginine | Overexpression of key biosynthetic genes (e.g., ceas) or disruption of competing metabolic pathways (e.g., pyk). | mdpi.comjapsonline.com |
| Computational Modeling (FBA/dFBA) | G3P, L-arginine | In silico simulation to identify the most promising gene targets for metabolic engineering before experimental implementation. | japsonline.comnih.gov |
| Optimized Carbon Source | G3P | Utilizing glycerol as the main carbon source for direct entry into glycolysis. | mdpi.comnih.gov |
Q & A
Q. What are the key experimental strategies to elucidate the biosynthetic pathway of clavaminic acid from prothis compound?
Methodological Answer:
- Use isotopic labeling (e.g., ¹³C-arginine or ²H-glucose) to track precursor incorporation into this compound intermediates .
- Combine gene knockout studies in Streptomyces clavuligerus with HPLC purification and NMR characterization of pathway intermediates .
- Perform enzyme activity assays using cell-free extracts to identify biosynthetic enzymes (e.g., ORF17 ATP-grasp enzyme) .
Q. How should researchers design experiments to ensure reproducibility in this compound biosynthesis studies?
Methodological Answer:
- Document reagent sources (e.g., synthetic prothis compound purity) and preparation protocols (e.g., buffer conditions, ATP concentrations) .
- Include positive controls (e.g., known enzyme-substrate reactions) and negative controls (e.g., heat-inactivated enzymes) in kinetic assays .
- Validate findings with triplicate biological replicates and independent analytical methods (e.g., LC-MS vs. NMR) .
Q. What analytical techniques are essential for characterizing this compound intermediates?
Methodological Answer:
- Employ LC-MS/MS for separation and identification of labile intermediates (e.g., prothis compound) .
- Confirm stereochemistry using 2D NMR techniques (e.g., NOESY for spatial proton relationships) .
- Use high-resolution mass spectrometry (HRMS) for accurate mass determination (±0.001 Da tolerance) .
Advanced Research Questions
Q. What computational approaches can resolve the stereochemical inversion mechanism from (3S,5S)-clavaminic acid to (3R,5R)-clavulanic acid?
Methodological Answer:
- Apply quantum mechanics/molecular mechanics (QM/MM) simulations to model the enzyme-catalyzed inversion of the bicyclic core .
- Validate computational predictions with isotopic tracer experiments (e.g., ¹⁸O labeling to track oxygen inversion steps) .
- Use X-ray crystallography to resolve enzyme-substrate complexes (e.g., β-lactam synthetase bound to this compound) .
Q. How to address contradictory data regarding this compound's role as a branch point in clavam metabolite biosynthesis?
Methodological Answer:
- Conduct ¹³C metabolic flux analysis to quantify carbon flow toward clavulanic acid vs. other clavam metabolites .
- Compare transcriptomic profiles (RNA-seq) of S. clavuligerus under varying nutrient conditions to identify regulatory genes .
- Perform kinetic isotope effect (KIE) studies to distinguish competing enzymatic pathways .
Q. How to investigate the ATP-dependent activity of ORF17 in N-glycyl-clavaminic acid formation?
Methodological Answer:
- Use in vitro reconstitution assays with purified ORF17, ATP, glycine, and this compound, monitoring product formation via MALDI-TOF MS .
- Perform ATPase activity assays (coupled spectrophotometric methods) to quantify energy consumption during glycine conjugation .
- Apply site-directed mutagenesis to catalytic residues (e.g., Lys-220) to confirm ATP-binding motifs .
Q. What strategies can reconcile discrepancies between in vitro and in vivo studies of this compound biosynthesis?
Methodological Answer:
- Develop chemostat cultures to maintain steady-state metabolite concentrations mimicking in vivo conditions .
- Use isotopic pulse-chase experiments with intracellular metabolomics (e.g., LC-HRMS) to track intermediate turnover .
- Apply metabolic control analysis (MCA) to identify rate-limiting steps across compartments .
Data Presentation & Validation
Q. What are the best practices for presenting this compound research data in publications?
Methodological Answer:
- Use color-coded pathway diagrams to highlight biosynthetic steps (e.g., prothis compound → this compound → clavulanic acid) .
- Present kinetic data in Lineweaver-Burk plots to compare enzyme variants or inhibitors .
- Include raw spectral data (e.g., NMR peaks, HRMS spectra) in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
